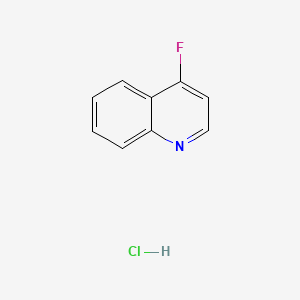

4-Fluoroquinoline hydrochloride

Description

Properties

IUPAC Name |

4-fluoroquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h1-6H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRUOXWRXPDTOPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718816 | |

| Record name | 4-Fluoroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245643-64-4 | |

| Record name | 4-Fluoroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Fluoroquinolone Scaffold

An In-depth Technical Guide to the Chemical Properties and Applications of 4-Fluoroquinoline Hydrochloride

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple data recitation to offer field-proven insights into the causality behind its chemical behavior, synthesis, and application. We will explore its fundamental properties, reactivity, and critical role as a precursor in the development of potent pharmaceutical agents.

The quinolone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of a fluorine atom, particularly at the C4 position, dramatically alters the molecule's electronic properties, enhancing its utility as a synthetic intermediate. The hydrochloride salt form is frequently employed to improve the compound's solubility in aqueous media and enhance its stability for storage and handling, a critical consideration in pharmaceutical development pipelines.[1][2] This guide focuses specifically on the 4-fluoro derivative, a versatile precursor for creating a wide array of substituted quinolines, most notably the highly successful class of fluoroquinolone antibiotics.[3][4]

Physicochemical Properties

The physical and chemical characteristics of this compound dictate its handling, reactivity, and formulation potential. The data presented below has been consolidated from various authoritative sources.

| Property | Value | Source(s) |

| Chemical Name | This compound | [5] |

| Synonyms | 4-fluoroquinoline,hydrochloride | [5] |

| CAS Number | 1245643-64-4 | [5] |

| Molecular Formula | C₉H₇ClFN | [6] |

| Molecular Weight | 183.61 g/mol | [6] |

| Appearance | White to light yellow crystalline powder | [2] |

| Solubility | Soluble in water, especially under acidic conditions. The hydrochloride salt form significantly enhances aqueous solubility compared to the free base.[7][8][9] Generally poorly soluble in water between pH 6 and 8.[1] | [1][7][8][9] |

| Thermal Stability | Fluoroquinolone derivatives are generally characterized by high thermal stability, with some showing no degradation up to 200°C.[10][11] | [10][11] |

Note: Properties are for the hydrochloride salt. The free base, 4-Fluoroquinoline, has a CAS of 394-70-7 and a molecular weight of 147.15 g/mol .[6]

Synthesis and Chemical Reactivity

The synthesis of the 4-fluoroquinoline core is a well-established process, often relying on foundational reactions in heterocyclic chemistry. Understanding its synthesis is key to appreciating its role as a versatile intermediate.

General Synthetic Approach

A common pathway to the quinolone ring is the Gould-Jacobs reaction.[12] This process typically involves the reaction of an aniline derivative with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization and subsequent hydrolysis and decarboxylation. To introduce the fluorine at the C4 position, modifications of this and other synthetic strategies are employed, often starting with appropriately substituted aniline precursors.

The diagram below illustrates a generalized workflow for the synthesis of a substituted 4-quinolone, which can be adapted to produce the 4-fluoro derivative.

Caption: Generalized workflow for 4-quinolone synthesis.

Key Reactivity Insights

The chemical utility of this compound stems from the reactivity of the C4 position. The fluorine atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is significantly enhanced by the electron-withdrawing effect of the protonated quinoline nitrogen, which stabilizes the negatively charged Meisenheimer complex intermediate.

This property is the cornerstone of its application in drug development. The fluorine can be readily displaced by a variety of nucleophiles, particularly amines like piperazine, to build the complex molecular architectures characteristic of modern fluoroquinolone antibiotics.[12][13]

Application in Drug Development: The Fluoroquinolone Antibiotics

4-Fluoroquinoline is a critical building block for fluoroquinolone antibiotics, a class of drugs that revolutionized the treatment of bacterial infections.[3][13] Compounds like Ciprofloxacin and Norfloxacin are synthesized by attaching a piperazine ring (or a similar amine-containing heterocycle) at the C7 position and a cyclopropyl group at the N1 position, but the core biological activity is fundamentally tied to the 4-oxo-quinoline structure.[14]

Mechanism of Action

Fluoroquinolones exert their bactericidal effect by directly inhibiting bacterial DNA synthesis.[15][16] They target two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[][18]

-

DNA Gyrase Inhibition: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process vital for relieving torsional stress during DNA replication. Fluoroquinolones stabilize the complex between DNA gyrase and the cleaved DNA strands, preventing the re-ligation step. This leads to a build-up of double-strand breaks, halting replication and triggering cell death.[19] This is the primary mechanism of action against many Gram-negative bacteria.[1][]

-

Topoisomerase IV Inhibition: This enzyme's main role is to separate the interlinked daughter chromosomes after replication is complete. By inhibiting topoisomerase IV, fluoroquinolones prevent the segregation of bacterial DNA, which is also lethal to the cell. This is the dominant mechanism against many Gram-positive bacteria.[][18]

The dual-targeting mechanism contributes to the broad-spectrum activity of these antibiotics and can reduce the likelihood of resistance developing through a single-step mutation.[15]

Caption: Inhibition of DNA Gyrase and Topoisomerase IV by Fluoroquinolones.

Experimental Protocol: Nucleophilic Substitution with Piperazine

To illustrate the practical utility of this compound, the following protocol details a representative nucleophilic aromatic substitution reaction, a key step in the synthesis of many bioactive molecules.

Objective: To synthesize 4-(Piperazin-1-yl)quinoline via displacement of the fluorine atom from 4-Fluoroquinoline.

Materials:

-

This compound

-

Anhydrous Piperazine (use a molar excess, e.g., 5-10 equivalents)

-

Anhydrous solvent (e.g., Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP))

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for reflux reactions

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) supplies

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

System Preparation: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar). This is crucial to prevent side reactions involving atmospheric moisture and oxygen.

-

Reagent Addition: To the flask, add this compound (1.0 eq) and the anhydrous solvent (e.g., DMSO). Stir until dissolved.

-

Nucleophile Addition: Add anhydrous piperazine (5.0 eq) to the reaction mixture. The large excess of piperazine serves both as the nucleophile and as a base to neutralize the HCl generated from the starting material and the HF produced during the reaction.

-

Reaction: Heat the mixture to a temperature between 100-150°C. The optimal temperature must be determined empirically, but this range is typical for SNAr reactions on such substrates.

-

Monitoring: Monitor the reaction progress using TLC. A suitable eluent might be a mixture of dichloromethane and methanol (e.g., 9:1). The product spot should be more polar (lower Rf) than the starting material due to the free amine on the piperazine ring.

-

Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract several times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product will likely contain residual piperazine and solvent. Purify the residue using silica gel column chromatography to obtain the pure 4-(Piperazin-1-yl)quinoline.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.

Spectral Characterization

For a researcher, verifying the structure of this compound is paramount. The expected spectral data are as follows:

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons on the quinoline ring. The protons adjacent to the nitrogen atom and the fluorine-substituted carbon will be significantly deshielded, appearing downfield. The protonation of the quinoline nitrogen will further shift these signals.

-

¹³C NMR: The carbon attached to the fluorine atom (C4) will exhibit a large C-F coupling constant. Other aromatic carbons will appear in the typical 120-150 ppm range.

-

IR Spectroscopy: Key absorption bands would include aromatic C-H stretching (~3000-3100 cm⁻¹), C=N and C=C stretching vibrations within the quinoline ring (1500-1650 cm⁻¹), and a strong C-F stretching band (typically 1000-1100 cm⁻¹).[20][21]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the mass of the protonated free base.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

-

Hazard Identification: The compound may cause skin, eye, and respiratory irritation.[22] It is harmful if swallowed.[23]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[22] Work in a well-ventilated area or under a chemical fume hood.[22]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[22]

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.[23]

Consult the specific Safety Data Sheet (SDS) for detailed information before use.[5]

References

- 4-Fluoro-quinoline HCl Safety Data Sheets(SDS) lookchem. LookChem.

- 4-Fluoroquinoline | CAS 394-70-7 | SCBT. Santa Cruz Biotechnology.

- Aqueous solubilities of some variously substituted quinolone antimicrobials. Regulations.gov.

- Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. Journal of Medicinal Chemistry - ACS Publications.

- Fluoroquinolone Antibiotics: Definition, Mechanism and Research. BOC Sciences.

- Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PMC - National Center for Biotechnology Information.

- Thermal analyses of some fluoroquinolone pharmaceutical compounds in comparison with molecular orbital calculations. New Journal of Chemistry (RSC Publishing).

- A process for synthesis of fluoroquinolonic derivatives. Google Patents.

- Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. ResearchGate.

- Fluoroquinoline Hydrochloride: A Key Player in Advanced Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- SAFETY DATA SHEET. Sigma-Aldrich.

- Fluoroquinolones: Mechanism of action, classification, and development of resistance. ScienceDirect.

- Some pharmacologically important fluoroquinolone drugs. ResearchGate.

- SAFETY DATA SHEET. Fisher Scientific.

- Fluoroquinolones and Quinolones: Structure and Mechanism of action / Infectious Disease. YouTube.

- Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing.

- Fluoroquinolones (and Quinolones)*. Louisiana Department of Health.

- Rufloxacin hydrochloride (MF-934 hydrochloride) | Antibacterial Agent. MedChemExpress.

- Synthesis of Fluoroquinolone Antibiotics. Química Organica.org.

- Adverse reactions and interactions of fluoroquinolones. PubMed.

- Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. University of Jordan.

- Ciprofloxacin. Wikipedia.

- Fluoroquinolones: Chemistry & Action – A Review. ResearchGate.

- Melting Point Determination for the Analysis of Drugs of the Fluoroquinolone Group. ResearchGate.

- 4-Chloro-7-fluoroquinoline. Sigma-Aldrich.

- Ciprofloxacin hydrochloride 86483-48-9 wiki. Guidechem.

- 6-Fluoroquinoline-4-carboxylicacidhydrochloride | C10H7ClFNO2 | CID 155970362. PubChem.

- Sublimation thermodynamics of four fluoroquinolone antimicrobial compounds | Request PDF. ResearchGate.

- Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. PubMed Central.

- Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. Asian Journal of Advanced Basic Sciences.

- CIPRO IV (ciprofloxacin) injection, solution. U.S. Food and Drug Administration.

- Fluoroquinolonic acid-SDS. MedChemExpress.

- The shematic display of investigated fluoroquinolone salt structures.... ResearchGate.

- Influence of metal cations on the solubility of fluoroquinolones. ResearchGate.

- Physical state at room temperature, melting (Tm) and glass transition.... ResearchGate.

- Solubility Data Resource. TOKU-E.

- Fluoroquinolone. Sigma-Aldrich.

- Fluoroquinolones - Infectious Diseases. MSD Manual Professional Edition.

- Fluoroquinolones. LiverTox - NCBI Bookshelf.

- Spectroscopic properties of fluoroquinolone antibiotics in water-methanol and water-acetonitrile mixed solvents. PubMed.

- (PDF) Synthesis and antibacterial activity of novel fluoroquinolone analogs. ResearchGate.

- Solubility of Antibiotics in Different Solvents. 1. Hydrochloride Forms of Tetracycline, Moxifloxacin, and Ciprofloxacin. Industrial & Engineering Chemistry Research - ACS Publications.

- Infrared spectra and the structure of drugs of the fluoroquinolone group. ResearchGate.

- Solubility of Antibiotics in Different Solvents. 1. Hydrochloride Forms of Tetracycline, Moxifloxacin, and Ciprofloxacin. Sci-Hub.

- Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. MDPI.

- Thermal stability assessment of antibiotics in moderate temperature and subcritical water using a pressurized dynamic flow-through system. SpringerLink.

- FDA Drug Safety Communication: FDA updates warnings for oral and injectable fluoroquinolone antibiotics due to disabling side effects. U.S. Food and Drug Administration.

Sources

- 1. ldh.la.gov [ldh.la.gov]

- 2. guidechem.com [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Fluoroquinolones - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. scbt.com [scbt.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Sci-Hub. Solubility of Antibiotics in Different Solvents. 1. Hydrochloride Forms of Tetracycline, Moxifloxacin, and Ciprofloxacin / Industrial & Engineering Chemistry Research, 2006 [sci-hub.box]

- 10. Thermal analyses of some fluoroquinolone pharmaceutical compounds in comparison with molecular orbital calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. diva-portal.org [diva-portal.org]

- 12. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 13. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 14. Ciprofloxacin - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 18. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. ajabs.org [ajabs.org]

- 21. researchgate.net [researchgate.net]

- 22. fishersci.com [fishersci.com]

- 23. file.medchemexpress.com [file.medchemexpress.com]

synthesis of 4-fluoroquinoline hydrochloride mechanism

An In-depth Technical Guide to the Synthesis of 4-Fluoroquinoline Hydrochloride

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the highly successful class of fluoroquinolone antibiotics.[1][2] Within this domain, 4-fluoroquinoline serves as a critical building block, a versatile precursor for the synthesis of drugs like ciprofloxacin, norfloxacin, and others.[1][3] The introduction of a fluorine atom at the C4 position is not trivial and imparts unique electronic properties that can significantly influence the molecule's pharmacological profile, including metabolic stability and binding affinity.

This guide provides a comprehensive exploration of the synthetic pathway to this compound, designed for researchers, chemists, and professionals in drug development. We will dissect the multi-step synthesis, moving beyond a simple recitation of procedural steps to provide a deep mechanistic understanding of each transformation. The narrative emphasizes the causality behind experimental choices, the critical parameters that govern success, and the practical methodologies required to achieve the target compound with high fidelity.

Strategic Overview of the Synthesis

The construction of this compound is a sequential process, typically executed in four distinct stages. The strategy hinges on first building the foundational quinoline ring system, followed by a series of functional group interconversions to install the key halogen atoms, and concluding with the formation of the desired salt.

-

Part I: Quinoline Core Construction: Synthesis of a 4-hydroxyquinoline intermediate via the Gould-Jacobs reaction.

-

Part II: Activation via Chlorination: Conversion of the 4-hydroxy group into a 4-chloro substituent, installing a competent leaving group.

-

Part III: Nucleophilic Fluorination: Displacement of the chloride with fluoride via a Nucleophilic Aromatic Substitution (SNAr) mechanism.

-

Part IV: Salt Formation: Conversion of the 4-fluoroquinoline free base into its stable and soluble hydrochloride salt.

This guide will now examine each stage in detail, providing mechanistic insights, step-by-step protocols, and visual aids to illuminate the chemical transformations.

Part I: The Gould-Jacobs Reaction for the 4-Hydroxyquinoline Core

The Gould-Jacobs reaction, first reported in 1939, remains a robust and widely used method for constructing the 4-hydroxyquinoline (or 4-quinolone) skeleton.[4][5] The process begins with the condensation of an aniline with an activated malonic ester derivative, followed by a high-temperature cyclization.

Mechanistic Deep Dive

The reaction proceeds through a well-defined sequence:

-

Condensation: The synthesis initiates with a nucleophilic attack by the aniline's amino group on the electron-deficient β-carbon of an alkoxymethylenemalonate, typically diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule to form a stable anilidomethylenemalonate intermediate.[5]

-

Thermal Cyclization: This critical step requires substantial thermal energy (often >250 °C) to drive a 6-electron electrocyclization.[1][5] The high energy barrier is typically overcome by using high-boiling inert solvents (e.g., diphenyl ether) or, in modern protocols, microwave irradiation, which can dramatically reduce reaction times.[5][6] This intramolecular reaction forges the pyridine ring of the quinoline system.

-

Saponification & Decarboxylation: The resulting ethyl 4-hydroxyquinoline-3-carboxylate is then hydrolyzed (saponified) using a base like sodium hydroxide to yield the corresponding carboxylic acid.[1][4] Finally, heating this acid above its melting point induces decarboxylation, affording the desired 4-hydroxyquinoline product.[5] It is important to note that this product exists as a tautomeric mixture, predominantly in the 4-quinolone form.

Caption: Key stages of the Gould-Jacobs reaction.

Experimental Protocols

Two primary methodologies are presented: a classical thermal approach and a modern microwave-assisted variant.

Protocol 1: Classical Thermal Synthesis of 4-Hydroxyquinoline [5]

-

Condensation: In a round-bottom flask, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 110-130 °C for 2 hours. Monitor the formation of the anilidomethylenemalonate intermediate by TLC. Remove the ethanol byproduct under reduced pressure.

-

Cyclization: Add the intermediate from Step 1 to a flask containing a high-boiling solvent like diphenyl ether. Heat the mixture to reflux (approx. 250-260 °C) for 30-60 minutes. Cool the mixture, and add hexane to precipitate the crude ethyl 4-hydroxyquinoline-3-carboxylate. Filter the solid.

-

Saponification: To the crude ester, add a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 1-2 hours until hydrolysis is complete. Cool the reaction mixture and acidify with concentrated HCl to precipitate the quinoline-3-carboxylic acid. Collect the solid by filtration.

-

Decarboxylation: Place the dried quinoline-3-carboxylic acid in a flask. Heat the solid carefully above its melting point until the evolution of CO₂ ceases. The resulting crude 4-hydroxyquinoline can be purified by recrystallization.

Protocol 2: Microwave-Assisted Synthesis [6]

-

Condensation: In a microwave vial, combine 4-substituted aniline (1.0 eq) and DEEM (1.0 eq). Subject the neat mixture to microwave irradiation at 170 °C for 7 minutes.[6] Cool the mixture to room temperature to yield the solid anilidomethylenemalonate intermediate, which can be purified by crystallization.

-

Cyclization, Saponification, and Decarboxylation: These steps can be carried out following the classical protocol, often with improved overall efficiency due to the cleaner intermediate from the microwave step.

| Parameter | Classical Thermal Method | Microwave-Assisted Method (Condensation) |

| Temperature | 110-130 °C (Condensation), >250 °C (Cyclization) | 170 °C |

| Reaction Time | Several hours | ~7 minutes |

| Solvent | Often neat, then high-boiling solvent (e.g., diphenyl ether) | Neat (reagent acts as solvent) |

| Yield | Variable, often moderate | Good to excellent, comparable to classical |

| Notes | Requires high temperatures and careful handling of hot oil baths. | Significantly faster, offers better energy efficiency. |

Part II: Conversion of 4-Hydroxyquinoline to 4-Chloroquinoline

To facilitate the subsequent introduction of fluorine, the hydroxyl group at the C4 position must be converted into a better leaving group. Chlorine is ideal for this purpose. The transformation is readily achieved using standard chlorinating agents.

Mechanistic Deep Dive

The reaction of the 4-quinolone tautomer with a chlorinating agent like phosphorus oxychloride (POCl₃) proceeds via activation of the carbonyl oxygen. The lone pair on the oxygen attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a chlorophosphate ester intermediate. This modification transforms the hydroxyl group into an excellent leaving group. A chloride ion, either from POCl₃ itself or an added source like PCl₅, then acts as a nucleophile, attacking the C4 position and displacing the phosphate group to yield 4-chloroquinoline.

Experimental Protocol: Chlorination[7][8]

Safety Note: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, place 4-hydroxyquinoline (1.0 eq).

-

Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃, 3-5 eq) to the flask.

-

Heating: Gently heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. The reaction should become a clear solution.

-

Workup: Cool the reaction mixture to room temperature. In a separate large beaker containing crushed ice, slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This quenching step is highly exothermic.

-

Neutralization & Extraction: Once the quench is complete, neutralize the acidic aqueous solution by the slow addition of a base, such as sodium carbonate or ammonium hydroxide, until the pH is ~8. This will precipitate the crude product. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., chloroform or dichloromethane).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford crude 4-chloroquinoline, which can be further purified by recrystallization or column chromatography.

Part III: Fluorination via Nucleophilic Aromatic Substitution (SNAr)

This is the pivotal step where the fluorine atom is incorporated into the quinoline ring. The reaction relies on the SNAr mechanism, where the electron-withdrawing effect of the ring nitrogen activates the C4 position towards nucleophilic attack.[7][8]

Mechanistic Deep Dive

The SNAr mechanism is a two-step addition-elimination process:

-

Addition of Nucleophile: A fluoride ion (F⁻), typically from an anhydrous salt like potassium fluoride (KF), attacks the electron-deficient C4 carbon bearing the chloro leaving group. This attack temporarily breaks the aromaticity of the pyridine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[8][9] The negative charge is stabilized by resonance, particularly through delocalization onto the electronegative ring nitrogen.

-

Elimination of Leaving Group: The aromaticity of the ring is restored in the second step by the expulsion of the chloride ion, a good leaving group. This yields the final 4-fluoroquinoline product.[8]

Success in this step is highly dependent on reaction conditions. Anhydrous conditions are paramount, as any water will preferentially solvate the fluoride ion, drastically reducing its nucleophilicity. High temperatures and polar aprotic solvents (e.g., DMSO, sulfolane) are required to both dissolve the fluoride salt and provide the energy to overcome the reaction's activation barrier.

Caption: The two-step addition-elimination SNAr mechanism.

Experimental Protocol: SNAr Fluorination

-

Reagent Preparation: Use spray-dried potassium fluoride (KF) or dry it thoroughly in an oven under vacuum at >150 °C for several hours before use.

-

Reaction Setup: In a flask equipped with a reflux condenser and mechanical stirrer, suspend anhydrous KF (2-3 eq) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or sulfolane.

-

Addition of Substrate: Add 4-chloroquinoline (1.0 eq) to the suspension.

-

Heating: Heat the reaction mixture to a high temperature (typically 180-220 °C) and stir vigorously for several hours (e.g., 6-12 hours). Monitor the reaction progress by GC-MS or LC-MS.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into a large volume of water and extract several times with an organic solvent such as ethyl acetate or toluene.

-

Purification: Combine the organic extracts, wash with water and then brine to remove the solvent and residual salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude 4-fluoroquinoline can be purified by vacuum distillation or column chromatography.

Part IV: Formation of this compound

For pharmaceutical applications, converting the final product into a hydrochloride salt is often desirable. The salt form typically exhibits enhanced stability, improved handling characteristics (crystallinity), and better aqueous solubility compared to the free base.[10][11]

Mechanism and Procedure

This is a straightforward acid-base reaction. The basic lone pair of electrons on the quinoline nitrogen atom is protonated by hydrochloric acid.

Caption: High-level workflow for the synthesis.

Experimental Protocol: Hydrochloride Salt Formation[13][14]

-

Dissolution: Dissolve the purified 4-fluoroquinoline free base (1.0 eq) in a suitable anhydrous solvent, such as diethyl ether, ethyl acetate, or ethanol.

-

Acidification: While stirring, slowly add a solution of hydrochloric acid (1.0-1.1 eq). This can be a solution of HCl in ethanol, HCl in diethyl ether, or by carefully bubbling anhydrous HCl gas through the solution.

-

Precipitation: The this compound salt will precipitate out of the solution. Stir the resulting slurry at room temperature or in an ice bath for 30-60 minutes to ensure complete precipitation.

-

Isolation: Collect the solid product by filtration.

-

Washing and Drying: Wash the filter cake with a small amount of the cold solvent (e.g., cold diethyl ether) to remove any unreacted starting material. Dry the product under vacuum to yield pure this compound as a crystalline solid.

Conclusion

The synthesis of this compound is a multi-step endeavor that showcases several fundamental reactions in heterocyclic chemistry. The pathway, anchored by the Gould-Jacobs reaction and culminating in a challenging nucleophilic aromatic substitution, requires careful control over reaction conditions and a solid understanding of the underlying mechanisms. Each step—from the construction of the quinoline core to the final salt formation—is critical for achieving a high yield and purity of this valuable intermediate. As a key precursor to a generation of life-saving fluoroquinolone antibiotics[12][13], the synthesis of this compound remains a highly relevant and important process for researchers and professionals in the field of drug development and medicinal chemistry.

References

-

Gould–Jacobs reaction. Wikipedia. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central (PMC). [Link]

-

Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]

-

Nucleophilic substitution in quinoline and isoquinoline. Química Organica.org. [Link]

-

Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Oriental Journal of Chemistry. [Link]

-

Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. [Link]

-

Balz–Schiemann reaction. Wikipedia. [Link]

-

Nucleophilic aromatic substitution. Wikipedia. [Link]

-

Balz–Schiemann reaction. Grokipedia. [Link]

-

electrophilic and nucleophilic aromatic substitution in quinolone & isoquinoline. YouTube. [Link]

-

Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. ACS Publications. [Link]

-

2505 PDFs | Review articles in 4-QUINOLONES. ResearchGate. [Link]

-

A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. National Institutes of Health (NIH). [Link]

- A process for synthesis of fluoroquinolonic derivatives.

-

Balz-Schiemann Reaction: Mechanism, Formula & Uses. Allen Overseas. [Link]

-

Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. [Link]

-

Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. MDPI. [Link]

-

Balz Schiemann Reaction Mechanism. BYJU'S. [Link]

-

The antibacterial activity of fluoroquinolone derivatives: An update (2018–2021). ResearchGate. [Link]

-

Balz-Schiemann reaction. YouTube. [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central (PMC). [Link]

- A process for synthesis of fluoroquinolonic derivatives.

-

Drug repurposing of fluoroquinolones as anticancer agents in 2023. PubMed Central (PMC). [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

Sources

- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives - Google Patents [patents.google.com]

- 12. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents [mdpi.com]

- 13. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-Fluoroquinoline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the spectroscopic techniques used to characterize 4-fluoroquinoline hydrochloride. As a foundational scaffold in many pharmaceutical agents, a comprehensive understanding of its structural and electronic properties through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is paramount for researchers in drug discovery and development. This document offers a detailed, experience-driven perspective on the acquisition and interpretation of these critical analytical data.

The Strategic Importance of Spectroscopic Characterization

In the realm of medicinal chemistry, the precise structural elucidation of a molecule is the bedrock of understanding its function. For a compound like this compound, which serves as a key building block, spectroscopic analysis is not merely a confirmatory step but a crucial component of the discovery and development workflow. It validates synthetic pathways, confirms purity, and provides insights into the electronic environment of the molecule, which can influence its biological activity and pharmacokinetic properties.

The choice of spectroscopic methods—NMR, IR, and MS—is a deliberate one, each providing a unique and complementary piece of the structural puzzle. NMR spectroscopy reveals the carbon-hydrogen framework and the electronic environment of the fluorine atom. IR spectroscopy identifies the key functional groups present. Mass spectrometry determines the molecular weight and provides information about the molecule's fragmentation pattern, which can aid in structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed map of the molecule's connectivity and electronic landscape.

Experimental Protocol: Acquiring High-Quality NMR Data

A robust and reproducible NMR protocol is essential for obtaining high-quality data. The following is a field-proven methodology for the analysis of this compound.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic salts and for its distinct solvent peak that does not interfere with the aromatic region of the spectrum.

-

Internal Standard: For quantitative NMR (qNMR) applications, an internal standard with a known concentration and a resonance that does not overlap with the analyte signals would be added. For routine structural confirmation, an internal standard is not strictly necessary.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution, which is particularly important for resolving the complex coupling patterns in the aromatic region.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon. Due to the low natural abundance of ¹³C, a longer acquisition time and a greater number of scans are required.

-

¹⁹F NMR Acquisition: Acquire the ¹⁹F NMR spectrum. As ¹⁹F is a high-abundance, spin-active nucleus, this experiment is relatively sensitive. The wide chemical shift range of ¹⁹F NMR provides excellent signal dispersion.[1]

Diagram of the NMR Experimental Workflow:

Caption: Workflow for obtaining and analyzing an IR spectrum.

IR Spectral Data and Interpretation

Representative IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibration |

| 3100 - 3000 | Aromatic C-H stretch |

| 2800 - 2400 | N-H stretch (of the hydrochloride salt) |

| 1620 - 1580 | C=C and C=N stretching (aromatic ring) |

| 1250 - 1000 | C-F stretch |

| 850 - 750 | C-H out-of-plane bending (aromatic) |

Note: These are representative values based on similar aromatic and fluorinated compounds.

Interpretation:

-

Aromatic C-H Stretch: The presence of the quinoline ring will give rise to C-H stretching vibrations in the region of 3100-3000 cm⁻¹.

-

N-H Stretch: A broad and strong absorption in the 2800-2400 cm⁻¹ region is characteristic of the N-H stretching vibration of a protonated amine, confirming the hydrochloride salt form.

-

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the quinoline ring will appear in the 1620-1580 cm⁻¹ region.

-

C-F Stretch: A strong absorption band in the 1250-1000 cm⁻¹ region is indicative of the C-F stretching vibration.

-

C-H Bending: The out-of-plane C-H bending vibrations of the substituted aromatic ring will appear in the fingerprint region (below 1500 cm⁻¹), and their exact positions can provide information about the substitution pattern.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For this compound, MS can be used to confirm the molecular weight and to study its fragmentation pattern, which can provide further structural information.

Experimental Protocol: Obtaining a Mass Spectrum

Methodology:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, as the eluent from a liquid chromatograph (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. It typically produces a protonated molecular ion [M+H]⁺.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer, such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Tandem Mass Spectrometry (MS/MS): To obtain structural information, the protonated molecular ion can be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed.

Diagram of the LC-MS/MS Workflow:

Caption: A typical workflow for LC-MS/MS analysis.

Mass Spectral Data and Interpretation

Representative Mass Spectrometry Data for this compound:

-

Molecular Formula: C₉H₆FN

-

Molecular Weight: 147.15 g/mol

-

Expected [M+H]⁺: m/z 148.05

Interpretation:

-

Molecular Ion: In positive ion ESI-MS, the base peak is expected to be the protonated molecular ion [M+H]⁺ at m/z 148.

-

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would likely involve the loss of small neutral molecules. A common fragmentation pathway for quinolines is the loss of HCN (27 Da) from the pyridine ring. The presence of the fluorine atom may also lead to the loss of HF (20 Da), although this is generally less favorable than other fragmentation pathways.

Conclusion: A Multi-faceted Approach to Structural Elucidation

The comprehensive spectroscopic characterization of this compound requires a synergistic approach, integrating data from NMR, IR, and MS. Each technique provides a unique and vital perspective on the molecule's structure and electronic properties. While this guide has presented representative data based on analogous compounds, the principles of data acquisition and interpretation remain fundamental. For researchers and scientists in drug development, a thorough understanding of these spectroscopic methods is not just a technical skill but a cornerstone of innovative and successful research.

References

- Dyer, J. R. (2002). Applications of Absorption Spectroscopy of Organic Compounds. Prentice-Hall.

- Dorofeev, V. L., & Krivdin, L. B. (2004). Infrared spectra and the structure of drugs of the fluoroquinolone group. Pharmaceutical Chemistry Journal, 38(12), 693–697.

- Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts, 1951 to Mid-1967. Wiley-Interscience.

- Tang, Q., Chen, F., & Xin, X. (2012). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 23(1), 44-50.

- Ma, Y., et al. (2006). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Mass Spectrometry, 41(10), 1349-1356.

Sources

A Senior Application Scientist's Guide to 4-Fluoroquinoline Hydrochloride in Modern Organic Synthesis

Abstract: The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Among its many derivatives, 4-fluoroquinoline hydrochloride has emerged as a uniquely versatile and powerful building block in organic synthesis. The presence of a fluorine atom at the C-4 position dramatically influences the electronic properties of the heterocyclic ring, rendering it an excellent electrophile for a variety of transformations. This guide provides an in-depth exploration of the primary applications of this compound, focusing on the mechanistic rationale, practical experimental protocols, and its role in the synthesis of complex, biologically active molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this reagent in their synthetic endeavors.

Part 1: The Chemistry of the C-F Bond at the 4-Position: A Gateway to Nucleophilic Aromatic Substitution (SNAr)

The quinoline ring system, being heteroaromatic, is inherently electron-deficient. The introduction of a highly electronegative fluorine atom at the C-4 position further polarizes the C-F bond and activates the ring toward nucleophilic attack. This electronic arrangement makes 4-fluoroquinoline an exceptional substrate for Nucleophilic Aromatic Substitution (SNAr) reactions, which is one of its most common and powerful applications.[1]

The generally accepted mechanism proceeds via a two-step addition-elimination pathway.[2] A nucleophile first attacks the electron-deficient C-4 carbon, breaking the aromaticity of the ring to form a stabilized, negatively charged intermediate known as a Meisenheimer complex.[3] In the subsequent step, aromaticity is restored by the expulsion of the fluoride ion, which is an excellent leaving group. This reactivity provides a robust and predictable method for forging new carbon-heteroatom bonds.

C-N Bond Formation: Accessing Key Pharmacophores

The formation of carbon-nitrogen bonds is arguably the most critical application of 4-fluoroquinoline in drug discovery.[4] Many potent biological activities, including the antibacterial action of the vast fluoroquinolone class, rely on the presence of an amine substituent at the C-7 position, but modifications at C-4 are also synthetically important for creating diverse molecular libraries. The reaction of 4-fluoroquinoline with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles proceeds readily, often under mild conditions, to yield the corresponding 4-aminoquinoline derivatives.[5]

C-O and C-S Bond Formation

Beyond amines, this compound reacts efficiently with oxygen and sulfur nucleophiles. Alcohols and phenols, typically in the presence of a base to generate the more potent alkoxide or phenoxide, can displace the fluoride to form 4-alkoxy and 4-aryloxy quinolines. Similarly, thiols react to produce 4-thioether derivatives. These reactions expand the synthetic utility of the starting material, allowing for the introduction of a diverse set of functional groups and structural motifs.

Experimental Protocol: Synthesis of 4-Morpholinoquinoline

This protocol provides a representative example of an SNAr reaction for C-N bond formation.

Objective: To synthesize 4-morpholinoquinoline from this compound and morpholine.

Materials:

-

This compound

-

Morpholine (≥ 99%)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

-

Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).

-

Add anhydrous potassium carbonate (2.5 eq) to the solution. The base is crucial to neutralize the hydrochloride salt and the HF generated during the reaction.

-

Add morpholine (1.2 eq) dropwise to the stirred suspension at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Cool the reaction to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure 4-morpholinoquinoline.

Part 2: Palladium-Catalyzed Cross-Coupling: Forging C-C Bonds

While SNAr is excellent for heteroatom coupling, forming new carbon-carbon bonds at the C-4 position requires a different strategy. Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the Suzuki-Miyaura coupling is a preeminent method for this transformation.[6][7]

For these reactions, 4-fluoroquinoline is often less reactive than its chloro, bromo, or triflate counterparts. However, under specific catalytic conditions, C-F bond activation is achievable. More commonly, 4-chloroquinoline (readily synthesized from the corresponding quinolone) is used as the electrophilic partner.[8]

The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction couples an organoboron species (like a boronic acid or ester) with an organohalide.[9][10] This reaction is highly valued for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids. In the context of drug discovery, it allows for the modular assembly of complex biaryl structures or the introduction of alkyl and vinyl groups at the C-4 position of the quinoline core, enabling rapid structure-activity relationship (SAR) studies.[6]

The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 4-haloquinoline, forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloroquinoline

Objective: To synthesize 4-phenylquinoline from 4-chloroquinoline and phenylboronic acid.

Materials:

-

4-Chloroquinoline (1.0 eq)

-

Phenylboronic acid (1.5 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

Triphenylphosphine (PPh₃) or other suitable ligand (0.08 eq)

-

Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (3.0 eq)

-

Toluene and Water (e.g., 4:1 mixture)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

In a reaction vessel, combine 4-chloroquinoline, phenylboronic acid, and the base.

-

Add the solvent mixture (e.g., Toluene/H₂O).

-

Sparsely bubble an inert gas (N₂ or Ar) through the solution for 15-20 minutes to degas the mixture.

-

Add the palladium catalyst and ligand to the degassed mixture under a positive pressure of inert gas.

-

Heat the reaction to reflux (typically 90-110 °C) and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography to yield pure 4-phenylquinoline.

Data Summary: Cross-Coupling Reactions

The choice of catalyst, ligand, and base is critical for a successful cross-coupling reaction. The following table summarizes typical conditions.

| Reaction Type | Electrophile | Nucleophile | Catalyst (Typical) | Ligand (Typical) | Base (Typical) | Solvent |

| Suzuki-Miyaura | 4-Chloroquinoline | Arylboronic Acid | Pd(OAc)₂ or Pd₂(dba)₃ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O |

| Buchwald-Hartwig | 4-Chloroquinoline | Primary/Secondary Amine | Pd₂(dba)₃ | BINAP, Xantphos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane |

Part 3: Application in Target-Oriented Synthesis: The Case of Fluoroquinolone Antibiotics

The principles described above are not merely academic; they are the workhorses used to construct some of the most important medicines. The fluoroquinolone class of antibiotics, such as Ciprofloxacin and Norfloxacin, are prime examples.[11][12] While the core is often built through cyclization reactions like the Gould-Jacobs synthesis, the crucial amine side-chain at the C-7 position is almost universally installed via an SNAr reaction on a 7-fluoroquinoline precursor.[13][14] The fluorine at C-7 behaves identically to the fluorine at C-4 in its reactivity towards nucleophiles.

Let's consider a simplified workflow for the synthesis of a Ciprofloxacin analogue, starting from a pre-formed 4-quinolone core.

Sources

- 1. vapourtec.com [vapourtec.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. C-N bond forming cross-coupling reactions: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Yoneda Labs [yonedalabs.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 13. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 14. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

Biological Activity of 4-Fluoroquinoline Hydrochloride: A Framework for Investigation

An In-Depth Technical Guide to the

Abstract

The quinolone scaffold is a cornerstone of medicinal chemistry, forming the basis of numerous therapeutic agents. The introduction of fluorine atoms into this scaffold has historically led to dramatic enhancements in biological activity, particularly in the realm of antimicrobials. 4-Fluoroquinoline hydrochloride, while not extensively characterized in the literature, represents a fundamental structure within this class. This guide provides a comprehensive framework for the systematic investigation of its biological potential. We will establish the scientific premise for its study based on well-understood structural analogs, detail rigorous experimental protocols for its evaluation, and provide a logical workflow for characterizing its activity from initial screening to preliminary mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel quinolone derivatives.

Introduction: The Quinolone Scaffold and the Power of Fluorination

The 4-quinolone core is a "privileged scaffold" in drug discovery, recognized for its versatile biological activities.[1] Historically, modifications to this core have yielded potent antibacterial, antimalarial, anticancer, and anti-inflammatory agents.[1][2] The discovery that adding a fluorine atom to the quinolone ring could dramatically increase antibacterial potency was a pivotal moment in antibiotic development, giving rise to the highly successful fluoroquinolone class.[3][4][]

The fluorine atom's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability. While much of the focus has been on 6-fluoroquinolones like ciprofloxacin, the specific placement of fluorine at the C-4 position of the quinoline ring warrants investigation.

This guide puts forth a hypothesis-driven approach to systematically characterize the biological activity of this compound. We will proceed from the most probable activity based on its chemical class—antimicrobial effects—to exploring its potential as a cytotoxic agent, providing the detailed methodologies required for a thorough evaluation.

Synthesis and Chemical Profile of this compound

The synthesis of the 4-quinolone core is well-established through various classical methods, such as the Gould-Jacobs reaction and Dieckmann condensation, making 4-fluoroquinoline and its derivatives chemically accessible for research.[6] The hydrochloride salt form is typically prepared to enhance the compound's aqueous solubility and stability, which is critical for biological testing.

Chemical Structure:

-

Compound: this compound

-

Molecular Formula: C₉H₇ClFN

-

Core Scaffold: Quinoline, substituted with a fluorine atom at position 4.

-

Salt Form: Hydrochloride (HCl)

The reactivity of the C-F bond at the 4-position may offer unique opportunities for both biological interaction and further chemical modification to explore structure-activity relationships (SAR).

Hypothesized Biological Activities

3.1 Primary Hypothesis: Antimicrobial Activity

The vast majority of fluoroquinolone antibiotics exert their bactericidal effect by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][7][8] These enzymes are crucial for managing DNA topology during replication, and their inhibition leads to the fragmentation of the bacterial chromosome and cell death.[8][9]

Mechanism of Action for Fluoroquinolones:

-

The drug enters the bacterial cell.

-

It binds to the enzyme-DNA complex (either DNA gyrase or topoisomerase IV).

-

This binding stabilizes the complex in a state where the DNA is cleaved, preventing re-ligation.[8]

-

The stalled replication fork leads to the release of lethal double-strand DNA breaks, triggering cell death pathways.[9]

While 4-fluoroquinoline itself lacks the C-3 carboxylic acid and C-7 piperazine ring common to potent antibiotics like ciprofloxacin, its core scaffold suggests it could act as a foundational structure for novel antimicrobial agents.[3][6][10] Its evaluation is a logical starting point.

Caption: Mechanism of Fluoroquinolone Antibacterial Action.

3.2 Secondary Hypothesis: Cytotoxic and Anticancer Activity

The intersection between antibacterial and anticancer mechanisms is well-documented, particularly for compounds targeting topoisomerases. Because human cells also rely on topoisomerases for DNA replication, quinolone derivatives have been explored for their anticancer potential.[1] Furthermore, various quinoline-based compounds have been identified as inhibitors of protein kinases, which are critical regulators of cell growth and proliferation and are often dysregulated in cancer. A secondary investigation into the cytotoxic effects of this compound against cancer cell lines is therefore a scientifically sound endeavor.

Experimental Workflows for Biological Characterization

The following protocols provide a self-validating system for screening and characterizing the biological activity of this compound. The workflow is designed to first identify if the compound has biological activity and then to provide a path toward understanding its mechanism.

Caption: Logical Workflow for Compound Characterization.

4.1 Protocol 1: Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of clinically relevant bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11]

Causality: This broth microdilution method is the gold standard for quantitative antimicrobial susceptibility testing.[12][13] It provides a precise measure of potency, allowing for direct comparison with established antibiotics and guiding further development.

Materials:

-

This compound (test compound)

-

Ciprofloxacin (positive control antibiotic)

-

DMSO (solvent)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[11]

-

Sterile 96-well microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

-

0.5 McFarland standard

-

Spectrophotometer

Procedure:

-

Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO. Prepare a corresponding stock of ciprofloxacin.

-

Inoculum Preparation: Culture bacterial strains overnight. Dilute the cultures in saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Further dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.[14]

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB. A typical concentration range would be 256 µg/mL to 0.125 µg/mL.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.

-

Controls:

-

Positive Control: Wells with bacteria and a known antibiotic (ciprofloxacin).

-

Negative Control (Sterility): Wells with uninoculated CAMHB.

-

Growth Control: Wells with bacteria and CAMHB (no compound).

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[14]

4.2 Protocol 2: In Vitro Cytotoxicity Assessment

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound, which quantifies its ability to inhibit cell viability.[15]

Causality: The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[16] Mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This assay is a foundational tool in drug discovery for assessing both anticancer potential and general toxicity.[15][17]

Materials:

-

Human cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer)

-

Non-cancerous human cell line (e.g., HEK293 embryonic kidney)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader (570 nm wavelength)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add the compound-containing medium. Incubate for 48-72 hours.

-

Controls:

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

-

Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions.

-

Untreated Control: Cells in medium only.

-

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours until purple precipitate is visible.

-

Solubilization: Carefully remove the MTT medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

4.3 Protocol 3: Preliminary Mechanistic Study - In Vitro Kinase Assay

Objective: If significant cytotoxicity is observed, this protocol aims to determine if this compound acts as a kinase inhibitor.

Causality: Kinase assays directly measure the enzymatic activity of a kinase—its ability to transfer a phosphate group from ATP to a substrate.[18] By including the test compound, one can directly quantify its inhibitory effect on this fundamental cellular process. This provides direct mechanistic evidence, moving beyond a simple observation of cytotoxicity.

Materials:

-

Recombinant human kinase (e.g., a known oncogenic kinase like SRC or EGFR)

-

Specific peptide substrate for the kinase

-

Kinase buffer (containing MgCl₂, DTT, etc.)

-

ATP (often radiolabeled [γ-³²P]ATP for sensitivity, or used in non-radioactive detection systems)

-

This compound

-

Staurosporine (a broad-spectrum kinase inhibitor, positive control)

Procedure:

-

Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase, its specific substrate, and the kinase buffer.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a positive control (staurosporine) and a no-inhibitor control.

-

Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30 minutes).[19][20]

-

Termination: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the mixture onto a phosphocellulose membrane.

-

Quantification of Phosphorylation:

-

Radiometric Method: If using [γ-³²P]ATP, separate the phosphorylated substrate from the free ATP (e.g., using membrane binding and washing). Quantify the incorporated radioactivity using a scintillation counter.[21]

-

Non-Radiometric Method: Use a commercial kinase assay kit that detects either the phosphorylated substrate (e.g., using a specific antibody) or the amount of ADP produced (e.g., Transcreener assays).[18]

-

-

Analysis: Calculate the percentage of kinase inhibition at each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value for kinase inhibition.

Data Presentation and Interpretation

Quantitative data from these assays should be summarized for clear comparison.

Table 1: Hypothetical Antimicrobial Activity (MIC)

| Bacterial Strain | Gram Type | 4-Fluoroquinoline HCl (µg/mL) | Ciprofloxacin (µg/mL) |

|---|---|---|---|

| S. aureus | Positive | 64 | 0.5 |

| E. coli | Negative | 128 | 0.015 |

| P. aeruginosa | Negative | >256 | 0.25 |

-

Interpretation: A lower MIC value indicates higher potency. In this hypothetical table, the compound shows weak activity compared to ciprofloxacin, suggesting that while the core may have some interaction, it lacks the key substitutions for potent antibacterial effects.

Table 2: Hypothetical In Vitro Cytotoxicity (IC₅₀)

| Cell Line | Type | 4-Fluoroquinoline HCl (µM) | Doxorubicin (µM) |

|---|---|---|---|

| MCF-7 | Breast Cancer | 8.5 ± 0.7 | 0.9 ± 0.1 |

| HEK293 | Non-cancerous | 95.2 ± 5.1 | 15.4 ± 1.2 |

-

Interpretation: A lower IC₅₀ value indicates higher cytotoxic potency. The Selectivity Index (SI) is a critical parameter, calculated as (IC₅₀ in non-cancerous cells) / (IC₅₀ in cancer cells). Here, the hypothetical SI would be 95.2 / 8.5 ≈ 11.2. An SI > 1 suggests the compound is preferentially toxic to cancer cells, a desirable trait for a potential therapeutic agent.

Conclusion and Future Directions

This guide outlines a rigorous, hypothesis-driven framework for the initial biological characterization of this compound. By systematically applying standardized protocols for antimicrobial and cytotoxicity screening, researchers can efficiently determine if this foundational scaffold possesses therapeutically relevant activity.

-

If potent antimicrobial activity is discovered: The next logical step would be synthetic modification of the 4-fluoroquinoline core, particularly at the C-3 and C-7 positions, to conduct SAR studies aimed at enhancing potency and spectrum.

-

If selective cytotoxicity is observed: Further investigation into the mechanism of action is warranted. The proposed kinase assay is a starting point, but other possibilities, such as human topoisomerase inhibition or induction of apoptosis, should also be explored.

By following this structured approach, the scientific community can effectively unlock the potential of 4-fluoroquinoline and its derivatives, contributing to the development of next-generation therapeutic agents.

References

- MDPI. (n.d.). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents.

- Wikipedia. (n.d.). Ciprofloxacin.

- Martens, S. (2023). In vitro kinase assay. protocols.io.

- National Center for Biotechnology Information. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review.

- Routledge. (n.d.). Antimicrobial Susceptibility Testing Protocols.

- Royal Society of Chemistry. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review.

- MDPI. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines.

- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.

- National Center for Biotechnology Information. (n.d.). Mechanism of action of and resistance to quinolones.

- American Chemical Society. (n.d.). Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. Journal of Medicinal Chemistry.

- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. StatPearls.

- BOC Sciences. (n.d.). Fluoroquinolone Antibiotics: Definition, Mechanism and Research.

- ResearchGate. (2025). (PDF) Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines.

- Apec.org. (n.d.). Antimicrobial Susceptibility Testing.

- National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay.

- IntechOpen. (n.d.). 4-Quinolone Derivatives and Their Activities Against Gram-negative Pathogens.

- National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.

- MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.

- ResearchGate. (2025). Update on in vitro cytotoxicity assays for drug development.

- ResearchGate. (n.d.). Mechanism of action of fluoroquinolones. DNA gyrase blockade inhibits....

- National Center for Biotechnology Information. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance.

- PubMed. (n.d.). In-vitro activity of four new fluoroquinolones.

- ResearchGate. (2023). (PDF) In vitro kinase assay v1.

- National Center for Biotechnology Information. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids.

- American Chemical Society. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry.

- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.

- ResearchGate. (n.d.). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents.

- Scilight Press. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.

- EUCAST. (n.d.). EUCAST - Home.

- Taylor & Francis eBooks. (n.d.). Antimicrobial Susceptibility Testing Protocols.

- Revvity. (n.d.). In Vitro Kinase Assays.

- Oxford Academic. (n.d.). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases.

Sources

- 1. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Ciprofloxacin - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. apec.org [apec.org]

- 12. routledge.com [routledge.com]

- 13. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]

- 14. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. ijprajournal.com [ijprajournal.com]

- 17. researchgate.net [researchgate.net]

- 18. bellbrooklabs.com [bellbrooklabs.com]

- 19. In vitro kinase assay [protocols.io]

- 20. researchgate.net [researchgate.net]

- 21. In Vitro Kinase Assays | Revvity [revvity.com]

An In-depth Technical Guide to 4-Fluoroquinoline Hydrochloride: A Core Moiety in Medicinal Chemistry

This guide provides a comprehensive technical overview of 4-fluoroquinoline hydrochloride, a key heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. While direct extensive research on this compound itself is limited, its parent compound, 4-fluoroquinoline, serves as a critical structural motif in a wide array of biologically active molecules, most notably the vast class of fluoroquinolone antibiotics. This document will delve into the synthesis, structure, and physicochemical properties of 4-fluoroquinoline and its hydrochloride salt, providing a foundational understanding for its application in synthetic and medicinal chemistry.

The 4-Fluoroquinoline Core: Structure and Significance

The quinoline ring system is a fundamental scaffold in numerous pharmaceuticals and biologically active compounds. The introduction of a fluorine atom at the 4-position of the quinolone structure significantly modulates its electronic properties, influencing its reactivity and potential biological activity. This strategic fluorination is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability and binding affinity of drug candidates.

Chemical Structure and Identification

The core compound, 4-fluoroquinoline, is a heterocyclic aromatic compound. The hydrochloride salt is formed by the protonation of the nitrogen atom in the quinoline ring by hydrochloric acid.

Table 1: Chemical Identification of 4-Fluoroquinoline

| Property | Value |

| Chemical Name | 4-Fluoroquinoline |

| CAS Number | 394-70-7 |

| Molecular Formula | C₉H₆FN |

| Molecular Weight | 147.15 g/mol |

A specific CAS number for this compound is not consistently reported in chemical databases; often, the CAS number of the parent compound is used.

Diagram 1: Chemical Structures

The following diagram illustrates the chemical structures of 4-fluoroquinoline and its hydrochloride salt.

Caption: Structures of 4-fluoroquinoline and its hydrochloride salt.

Synthesis and Chemical Reactivity

The synthesis of the 4-quinolone scaffold can be achieved through various established methods in organic chemistry.[1] These classical approaches, such as the Gould-Jacobs and Conrad-Limpach reactions, typically involve the cyclization of aniline derivatives.[1] More contemporary methods often employ transition-metal catalysis to construct the quinolone ring system with high efficiency and functional group tolerance.[2][3]

General Synthetic Approach for 4-Quinolones

Many synthetic routes to 4-quinolones start from appropriately substituted anilines. For instance, the reaction of an aniline with a β-ketoester or a similar three-carbon component, followed by a cyclization step, is a common strategy.[3] The introduction of the fluorine atom can be achieved by using a fluorinated starting material or through a fluorination reaction at a later stage of the synthesis.